molecular formula C₂₆H₃₂D₇Cl₂N₅O₅S B1147374 Mirodenafil-d7 Dihydrochloride CAS No. 1329651-11-7

Mirodenafil-d7 Dihydrochloride

Cat. No.: B1147374
CAS No.: 1329651-11-7
M. Wt: 611.63
InChI Key:
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Description

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirodenafil. The compound is known for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease .

Preparation Methods

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the following steps:

    Deuteration of starting materials: The initial step involves the deuteration of specific starting materials using deuterium gas or deuterated reagents.

    Formation of the core structure: The deuterated starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of Mirodenafil.

    Introduction of functional groups: Functional groups are introduced through substitution reactions to complete the synthesis of Mirodenafil-d7.

    Formation of dihydrochloride salt: The final step involves the formation of the dihydrochloride salt by reacting Mirodenafil-d7 with hydrochloric acid.

Chemical Reactions Analysis

Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Mirodenafil-d7 can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products

Scientific Research Applications

Mirodenafil-d7 Dihydrochloride has several scientific research applications, including:

Mechanism of Action

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The compound also modulates various signaling pathways, including the cGMP/protein kinase G (PKG)/cAMP-responsive element-binding protein (CREB) pathway, glycogen synthase kinase 3β (GSK-3β) activity, and the Wnt/β-catenin signaling pathway .

Comparison with Similar Compounds

Mirodenafil-d7 Dihydrochloride belongs to the class of PDE5 inhibitors, which includes compounds such as:

    Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.

    Tadalafil: Used for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.

    Vardenafil: Primarily used for erectile dysfunction.

    Avanafil: Another PDE5 inhibitor used for erectile dysfunction.

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering improved metabolic stability and reduced clearance rates compared to its non-deuterated counterparts .

Properties

CAS No.

1329651-11-7

Molecular Formula

C₂₆H₃₂D₇Cl₂N₅O₅S

Molecular Weight

611.63

Synonyms

5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride;  4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo

Origin of Product

United States

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